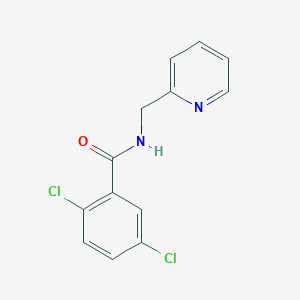

2,5-dichloro-N-(pyridin-2-ylmethyl)benzamide

Description

2,5-Dichloro-N-(pyridin-2-ylmethyl)benzamide is a benzamide derivative featuring a 2,5-dichlorinated benzene ring and an N-(pyridin-2-ylmethyl) substituent.

Properties

IUPAC Name |

2,5-dichloro-N-(pyridin-2-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O/c14-9-4-5-12(15)11(7-9)13(18)17-8-10-3-1-2-6-16-10/h1-7H,8H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INNCLSXKDNRFDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(pyridin-2-ylmethyl)benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with 2-(aminomethyl)pyridine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Amidation

The amide bond formation is critical for structural integrity. In analogous systems, Fe₂Ni-BDC catalysts enable efficient amidation under mild conditions (e.g., dichloromethane solvent, 80°C for 24 hours) . This suggests that similar catalytic systems could be adapted for the target compound.

Electrophilic Aromatic Substitution

The dichloro groups at positions 2 and 5 may arise from directed electrophilic substitution. For example, nitration or halogenation reactions could be directed by the amide group’s electron-withdrawing effect .

Coupling Reactions

The pyridin-2-ylmethyl group may be introduced via cross-coupling methods. For instance:

-

Suzuki Coupling : If the pyridin-2-ylmethyl group is introduced via a boronic acid, Pd catalysts could facilitate C–C bond formation.

-

Buchwald-Hartwig Amination : If the group is introduced via an amine, this reaction could couple aryl halides with amines .

Reduction

The amide carbonyl group could undergo reduction (e.g., using LiAlH₄) to form the corresponding amine, altering the compound’s reactivity .

Reactivity of Dichloro Groups

The dichloro substituents likely enhance the compound’s stability and direct substitution reactions. For example, in analogous dichlorobenzamides, chlorine atoms act as electron-withdrawing groups, activating the ring for further electrophilic reactions .

Role of the Pyridin-2-ylmethyl Group

The pyridine ring may participate in:

-

Nucleophilic Substitution : The nitrogen in pyridine could react with electrophiles (e.g., alkylating agents).

-

Coordination Chemistry : The aromatic nitrogen may act as a ligand in metal-catalyzed reactions.

Comparison with Analogous Compounds

Scientific Research Applications

The compound has shown promise in several biological applications:

Antimicrobial Activity:

Studies indicate that 2,5-dichloro-N-(pyridin-2-ylmethyl)benzamide exhibits significant antimicrobial properties against various bacterial strains. For instance, it has demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.

Anticancer Properties:

Research has suggested that this compound may inhibit certain cancer cell lines. Its mechanism of action often involves interaction with specific enzymes or receptors that are crucial for cancer cell proliferation.

Enzyme Inhibition:

The compound has been investigated for its ability to inhibit various kinases involved in cellular signaling pathways. For example, it has shown activity against kinases related to cancer and other diseases, suggesting potential therapeutic applications in oncology.

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated an inhibition zone of over 15 mm at a concentration of 50 µg/mL, suggesting strong antibacterial activity.

Case Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines (MCF-7) showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM, indicating its potential as an anticancer agent.

Case Study 3: Kinase Inhibition

A detailed investigation into the compound's effect on PfGSK3 kinase revealed that it inhibited activity with an IC50 value of 150 nM. This finding highlights its potential role in developing treatments for diseases where this kinase is implicated.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target being studied.

Comparison with Similar Compounds

Chlorine Substitution Patterns

- 2,5-Dichloro-N-(pyridin-2-ylmethyl)benzamide Substituents: 2,5-dichloro on benzene; N-(pyridin-2-ylmethyl).

Pronamide (Propyzamide)

- Structure: 3,5-Dichloro-N-(1,1-dimethyl-2-propynyl)benzamide .

- Substituents: 3,5-dichloro on benzene; N-(dimethylpropynyl).

- Key Features: Alkyne group in the side chain increases hydrophobicity; widely used as a herbicide.

- Impact of Chlorine Position : The 3,5-dichloro configuration in Pronamide creates a symmetrical electronic distribution, whereas the 2,5-dichloro arrangement in the target compound may alter dipole moments and binding interactions.

3,5-Dichloro-N-(2-methylbut-3-yn-2-yl)benzamide

N-Substituent Diversity

N-(Pyridin-2-ylmethyl) vs. Aliphatic Groups

N-(3-(Trifluoromethyl)phenyl)

Physicochemical and Spectroscopic Properties

UV-Vis Absorption :

- Thermal Properties: Pronamide has a melting point of 155–157°C , while alkyne-substituted analogs (e.g., 4-Amino-3,5-dichloro-N-(2-propenyl)benzamide) exhibit higher boiling points (~332.6°C) due to increased molecular weight .

Q & A

Q. What are the standard synthetic routes for 2,5-dichloro-N-(pyridin-2-ylmethyl)benzamide, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves reacting 2,5-dichlorobenzoyl chloride with 2-(aminomethyl)pyridine in a polar aprotic solvent like N,N′-dimethylformamide (DMF) at 60–80°C. The reaction typically proceeds under inert atmosphere (N₂/Ar) with stirring for 6–12 hours. Post-synthesis, the product is isolated via precipitation or column chromatography. Optimization includes:

- Solvent selection : DMF ensures solubility of aromatic amines and acyl chlorides.

- Temperature control : Elevated temperatures (60–80°C) improve reaction kinetics but require monitoring to avoid decomposition.

- Stoichiometry : A 1:1 molar ratio of acyl chloride to amine minimizes side products like bis-acylated impurities .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the benzamide backbone and pyridylmethyl substituent. Key signals include:

- ~8.5 ppm (¹H) : Pyridine ring protons.

- ~7.5–8.0 ppm (¹H) : Aromatic protons from dichlorophenyl group.

- ~4.7 ppm (¹H) : Methylene (-CH₂-) linking the pyridine and amide.

- IR Spectroscopy : A strong C=O stretch at ~1640–1680 cm⁻¹ confirms the amide bond.

- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., using SHELXL ) resolves spatial arrangements, such as dihedral angles between phenyl and pyridine rings. Crystallization in solvents like chloroform often yields monoclinic or triclinic systems .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods due to potential dust/aerosol formation.

- Storage : Keep in airtight containers at room temperature, away from oxidizers and moisture.

- Waste Disposal : Follow EPA guidelines for chlorinated organic compounds (e.g., incineration with scrubbers) .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved when analyzing this compound?

Methodological Answer: Discrepancies in unit cell parameters or hydrogen bonding motifs may arise due to:

- Polymorphism : Screen multiple solvents (e.g., CHCl₃, EtOH) to isolate stable polymorphs.

- Twinned Crystals : Use SHELXL’s TWIN command for refinement .

- Data Quality : Collect high-resolution data (≤1.0 Å) and validate with R-factor convergence (<5%). Tools like Mercury CSD can compare packing motifs with analogous structures (e.g., 2,3-difluoro-N-(pyridyl)benzamide ).

Q. What strategies are effective for identifying and quantifying synthetic impurities in this compound?

Methodological Answer:

- HPLC-MS : Use a C18 column with acetonitrile/water gradient elution. Detect impurities via:

- UV absorption : At 254 nm (aromatic chromophores).

- Mass spectrometry : Identify masses corresponding to common byproducts (e.g., unreacted acyl chloride or hydrolyzed acids).

- Reference Standards : Compare retention times with known impurities (e.g., N-(pyridin-2-ylmethyl)-2,5-bis(trifluoroethoxy)benzamide, a process-related impurity ).

Q. How can computational and experimental methods be integrated to study structure-activity relationships (SAR) of this benzamide derivative?

Methodological Answer:

- Molecular Docking : Use software like AutoDock to model interactions with biological targets (e.g., enzyme active sites). Focus on the pyridylmethyl group’s role in hydrogen bonding.

- Synthetic Analogues : Prepare derivatives with modified substituents (e.g., replacing Cl with F or altering the pyridine ring position). Evaluate bioactivity via in vitro assays (e.g., enzyme inhibition).

- Data Correlation : Statistically link structural parameters (e.g., Hammett σ constants for substituents) to activity trends using ANOVA or multivariate regression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.